![molecular formula C20H18Cl2N2O3S B2918737 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide CAS No. 1251691-48-1](/img/structure/B2918737.png)
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropylcarbonyl group, an amino group, a phenyl group, a furyl group, and a cyclobutanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropylcarbonyl and cyclobutanecarboxamide groups would likely add significant steric bulk, while the phenyl and furyl groups could potentially participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Applications De Recherche Scientifique
Chemical Synthesis and Cyclization Reactions
The compound 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide is structurally related to research in chemical synthesis, particularly in the domain of cyclopropyl and cyclobutane derivatives. Studies have demonstrated various methodologies for synthesizing cyclopropyl and cyclobutane derivatives, highlighting their potential in medicinal chemistry and organic synthesis. For instance, research on the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate has led to the regio- and stereoselective synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the potential of cyclopropyl and cyclobutane derivatives in constructing complex molecular frameworks (Burgaz et al., 2007).
Catalysis and Intramolecular Reactions
In catalysis, the role of platinum compounds in facilitating intramolecular reactions of alkynes with furans and electron-rich arenes has been explored, with cyclopropyl platinacarbene complexes identified as key intermediates. This research underlines the importance of cyclopropyl and cyclobutane derivatives in catalytic processes, potentially influencing the development of new catalytic methods in organic synthesis (Martín‐Matute et al., 2003).
Antidepressant Potential
The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have indicated their potential as antidepressants. This research exemplifies the therapeutic possibilities of cyclopropyl derivatives in the design and development of new pharmaceuticals (Bonnaud et al., 1987).
Anticonvulsant Properties
The structural analysis of anticonvulsant enaminones, including cyclohexene derivatives, has provided insights into the hydrogen bonding and molecular interactions critical for anticonvulsant activity. This research contributes to understanding the structural basis of biological activity in cyclopropyl and cyclobutane derivatives, potentially guiding the design of new anticonvulsant drugs (Kubicki et al., 2000).
Synthesis of Functionalized Amino Acid Derivatives
The synthesis of functionalized amino acid derivatives explores the utility of cyclobutane and cyclopropyl derivatives in generating new pharmacophores. This area of research is pivotal in expanding the chemical space of biologically active compounds, offering a foundation for the development of novel anticancer agents (Kumar et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
[6-chloro-4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-13-4-6-15(11-16(13)22)24-12-19(20(25)23-8-2-3-9-23)28(26,27)18-7-5-14(21)10-17(18)24/h4-7,10-12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXJNDBBKIYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)
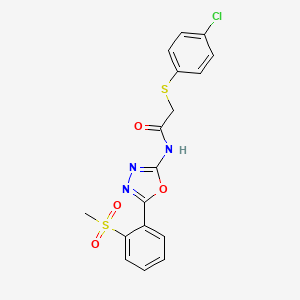
![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)

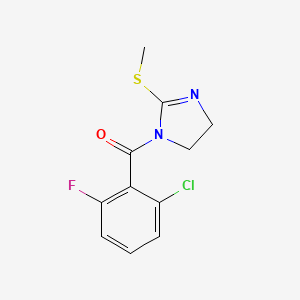
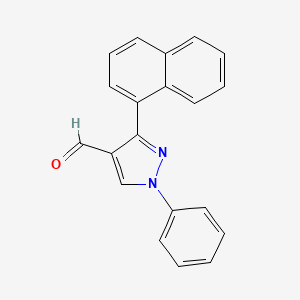
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)
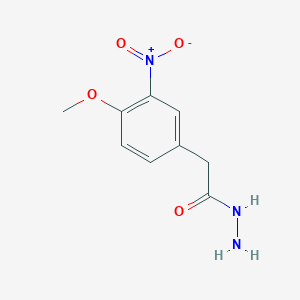
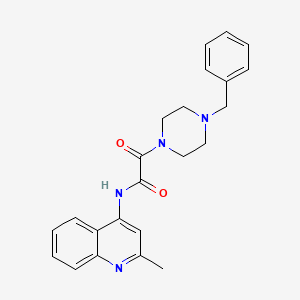
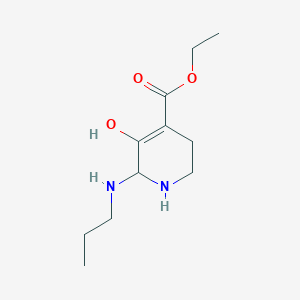
![2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2918673.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2918674.png)
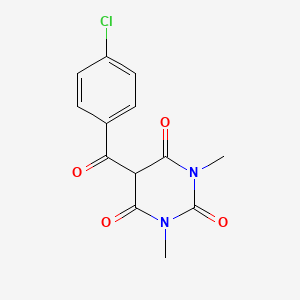
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2918677.png)